4-Nitrophenyl phenylcarbamate
Overview
Description
4-Nitrophenyl phenylcarbamate is an organic compound with the molecular formula C₁₃H₁₀N₂O₄. It is a derivative of carbamic acid, where the hydrogen atom is replaced by a phenyl group and the hydroxyl group is replaced by a 4-nitrophenyl group. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
4-Nitrophenyl phenylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with phenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Nitrophenyl phenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it can hydrolyze to form 4-nitrophenol and phenylcarbamic acid.
Reduction: Catalytic reduction of the nitro group can yield the corresponding amine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Nitrophenyl phenylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrophenyl phenylcarbamate involves its interaction with enzymes and other biological molecules. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This is particularly useful in the design of enzyme inhibitors for therapeutic purposes . The nitrophenyl group can also participate in electron transfer reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
4-Nitrophenyl phenylcarbamate can be compared with other carbamates such as:
4-Nitrophenyl chloroformate: Similar in structure but with a chloroformate group instead of a phenylcarbamate group.
Phenyl carbamate: Lacks the nitro group, making it less reactive in certain reactions.
4-Nitrophenyl methylcarbamate: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the nitrophenyl and phenylcarbamate groups, which confer specific reactivity and stability properties that are valuable in various chemical and biological applications .
Properties
IUPAC Name |
(4-nitrophenyl) N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(14-10-4-2-1-3-5-10)19-12-8-6-11(7-9-12)15(17)18/h1-9H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDMIQQYEPTUSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283432 | |
Record name | 4-Nitrophenyl phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-72-5 | |
Record name | Carbamic acid, 4-nitrophenyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrophenyl phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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